2-Fluoro-5-morpholinopyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-5-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C9H12FN3O/c10-9-8(11)5-7(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
InChI Key |
MPKJQTJKXXQXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(N=C2)F)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Chemistry of 2 Fluoro 5 Morpholinopyridin 3 Amine
Reactivity of the Amine Functional Group
The primary amino group at the C3 position is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and cyclization reactions, enabling the synthesis of a diverse range of derivatives.
The primary amine of 2-Fluoro-5-morpholinopyridin-3-amine readily undergoes acylation to form stable amide bonds. This transformation is fundamental in synthetic chemistry for introducing a wide array of functional groups. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.
Alternatively, amide bond formation can be achieved by coupling the amine with a carboxylic acid using a dehydrating agent or a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)). These methods are standard procedures for creating amide linkages under mild conditions. researchgate.net The fundamental process involves the activation of a carboxylic acid, which then reacts with the amine. researchgate.net
A modern approach involves the one-pot deoxyfluorination of carboxylic acids to generate acyl fluorides in situ, which then react with amines. While acid fluorides are more stable to hydrolysis than acid chlorides, they are sufficiently reactive to acylate amines and form amides. researchgate.net
Table 1: Representative Acylation Reactions of Amines This table is illustrative of general acylation reactions applicable to primary aromatic amines.
| Acylating Agent | Reagents/Conditions | Product Type |
|---|---|---|
| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine), CH₂Cl₂ | N-Acyl Amide |
| Carboxylic Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | N-Acyl Amide |
The nitrogen atom of the primary amine can be functionalized through N-alkylation and N-arylation reactions to yield secondary and tertiary amines.
N-Alkylation can be challenging due to the potential for overalkylation. However, selective mono-alkylation of aminopyridines has been achieved through methods such as reductive amination, which involves reacting the amine with a carboxylic acid in the presence of a reducing agent like sodium borohydride. researchgate.net Another strategy employs 1,2-diketones with a catalyst such as BF₃·OEt₂. acs.org Heterogeneous catalysts have also been utilized for gas-phase or liquid-phase alkylation, offering advantages in catalyst recovery and product purification. google.com A self-limiting alkylation approach using N-aminopyridinium salts has also been developed for the selective synthesis of secondary amines. chemrxiv.orgchemrxiv.org
N-Arylation connects an aryl group to the amine nitrogen. Modern cross-coupling methodologies are often employed. The Chan-Lam coupling, for instance, uses copper catalysts to form C-N bonds between aryl boronic acids and amines. chemrxiv.org Another powerful method involves the reaction of aminopyridines with arynes, which are highly reactive intermediates generated in situ, to produce N-arylated products in good yields. nih.govacs.orgresearchgate.net
Table 2: Selected N-Alkylation and N-Arylation Methods for Aminopyridines
| Reaction Type | Reagents/Conditions | Product | Ref. |
|---|---|---|---|
| N-Monoalkylation | Carboxylic acid, Sodium borohydride | N-Alkyl-3-aminopyridine | researchgate.net |
| N-Alkylation | 1,2-Diketone, BF₃·OEt₂ | N-Alkyl-2-aminopyridine | acs.org |
| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Base | N-Aryl-aminopyridine | chemrxiv.org |
The 3-amino group, often in concert with the adjacent C4 position of the pyridine ring, can participate in condensation and cyclization reactions to construct fused heterocyclic systems. These reactions are pivotal for generating complex molecular architectures.
A common reaction is the condensation with 1,3-dicarbonyl compounds or their equivalents to form new rings. For example, 3-aminopyridines can react with α,β-unsaturated ketones or 1,3-diketones to build a second pyridine ring, leading to naphthyridine-like structures. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.org This principle can be extended to aminopyridines.
Furthermore, the 3-amino group is a key component in the synthesis of fused pyrazolo[3,4-b]pyridines. mdpi.comnih.govcdnsciencepub.com This is typically achieved by reacting the aminopyridine with reagents that provide the remaining atoms for the pyrazole (B372694) ring. nih.govresearchgate.netnih.gov Similarly, fused triazole rings, forming triazolo[4,5-b]pyridines, can be synthesized from 2,3-diaminopyridines (which can be derived from 3-aminopyridines) via diazotization and cyclization. organic-chemistry.orgacs.org
Table 3: Examples of Cyclization Reactions Involving Aminopyridines
| Reagent(s) | Fused Ring System Formed | Ref. |
|---|---|---|
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 1,3-Diketones | Pyrazolo[3,4-b]pyridine | nih.gov |
| Nitrous Acid (from NaNO₂) | Triazolo[4,5-b]pyridine (from diamine precursor) | organic-chemistry.orgacs.org |
Reactivity of the Fluorinated Pyridine Ring System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of the fluorine atom at the C2 position, making the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.
The C2-fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom makes the C2 position highly electrophilic and prone to attack by a wide range of nucleophiles. nih.gov This reaction is a cornerstone for functionalizing the pyridine ring at this position.
SNAr reactions on 2-fluoropyridines can proceed under relatively mild conditions with various nucleophiles, including amines, alkoxides, phenoxides, and thiolates, to displace the fluoride (B91410) ion and form a new C-N, C-O, or C-S bond. nih.gov The reaction rate for 2-fluoropyridine (B1216828) is significantly faster than for 2-chloropyridine, highlighting the superior nature of fluoride as a leaving group in this context. The use of lithium amides has also been reported for the efficient amination of 2-fluoropyridine. researchgate.net This high reactivity makes the C2-fluoro group a versatile handle for late-stage functionalization in complex molecule synthesis. nih.gov
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The ring nitrogen acts as a strong deactivating group by inductively withdrawing electron density and by becoming protonated or complexed with Lewis acids under typical EAS conditions, which further deactivates the ring. libretexts.orgwikipedia.orgyoutube.com When substitution does occur, it is directed to the C3 position (and C5). libretexts.orgyoutube.com
In the case of this compound, the reactivity towards EAS is complex. The ring is substituted with two powerful activating groups (amine at C3 and morpholine (B109124) at C5) and one deactivating group (fluorine at C2), in addition to the deactivating ring nitrogen. The amino and morpholino groups are ortho-, para-directing activators, while the fluorine is an ortho-, para-directing deactivator.
The strong activation provided by the amine and morpholino groups may overcome the inherent deactivation of the ring, allowing substitution to occur. The directing effects would favor electrophilic attack at the C4 and C6 positions, which are ortho and para to the activating groups. However, the C2 position is blocked, and the C4 position is sterically accessible between the amine and morpholino groups. The C6 position is adjacent to the morpholino group. Therefore, electrophilic attack, if it proceeds, would most likely occur at the C4 or C6 positions. Nevertheless, forcing conditions may still be required, and side reactions are possible. nih.gov Electrophilic halogenation of highly activated aminopyridines has been observed, suggesting that reactions like bromination or iodination could be feasible. researchgate.netacs.org An alternative approach to achieve regiospecific substitution involves directed ortho-metalation, where a functional group directs deprotonation to an adjacent position, followed by quenching with an electrophile. acs.orgscispace.com
Sufficient scholarly and research-based information is not available to generate a detailed article on the chemical transformations and derivatization of the specific compound "this compound" as per the requested outline.
Extensive searches of chemical literature and scientific databases did not yield specific studies on Directed Ortho Metalation (DoM), fluorescent, chromogenic, or chiral derivatization, or labeling for mechanistic studies involving this compound.
The available literature discusses these chemical methodologies in the broader context of aminopyridines and other heterocyclic compounds. nih.govresearchgate.netsci-hub.stwikipedia.org For instance, the principles of Directed Ortho Metalation are well-established for various substituted pyridines, where a directing group guides the deprotonation to an adjacent position. sci-hub.stwikipedia.orgacs.org Similarly, derivatization strategies for analytical purposes, such as introducing fluorescent tags, are common for compounds containing amino groups to enhance their detection and quantification. nih.govnih.govsciforum.net However, no specific examples, reaction conditions, or data tables concerning this compound could be found.
The user's strict requirement for "detailed research findings" and "scientifically accurate content" for each specified subsection cannot be met without resorting to speculation or improper extrapolation from related but distinct molecules. The reactivity of a specific isomer like this compound is highly dependent on the precise arrangement of its functional groups (fluoro, morpholino, and amino), and generalizing from other pyridine derivatives would not be scientifically rigorous.
Therefore, in adherence to the principles of accuracy and reliance on verifiable sources, the requested article cannot be generated.
Spectroscopic and Analytical Characterization of 2 Fluoro 5 Morpholinopyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Fluoro-5-morpholinopyridin-3-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For a compound like this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the amine group.
Pyridine Ring Protons: The protons at positions 4 and 6 of the pyridine ring would appear as distinct signals, likely in the aromatic region of the spectrum. Their chemical shifts and splitting patterns would be influenced by the electron-donating amine and morpholine groups and the electron-withdrawing fluorine atom.
Morpholine Ring Protons: The protons of the morpholine ring typically appear as two multiplets in the aliphatic region of the spectrum. The protons closer to the oxygen atom would be expected to resonate at a slightly downfield (higher ppm) chemical shift compared to those closer to the nitrogen atom.
Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can be variable and is often influenced by solvent and concentration.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyridine H-4 | Aromatic region | Doublet or doublet of doublets |
| Pyridine H-6 | Aromatic region | Doublet or doublet of doublets |
| Morpholine -CH₂-N- | Aliphatic region | Multiplet |
| Morpholine -CH₂-O- | Aliphatic region | Multiplet |
| Amine -NH₂ | Variable | Broad Singlet |
This is a representative table based on general principles for similar structures.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region. The carbon atom bonded to the fluorine (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other pyridine carbons would be influenced by the substituents.
Morpholine Ring Carbons: The carbon atoms of the morpholine ring would appear in the aliphatic region of the spectrum. The carbons adjacent to the oxygen and nitrogen atoms will have distinct chemical shifts.
| Carbon Assignment | Expected Chemical Shift (ppm) | Expected ¹JCF (Hz) |
| Pyridine C-2 | Aromatic region | Large (e.g., 220-250 Hz) |
| Pyridine C-3 | Aromatic region | |
| Pyridine C-4 | Aromatic region | |
| Pyridine C-5 | Aromatic region | |
| Pyridine C-6 | Aromatic region | |
| Morpholine -CH₂-N- | Aliphatic region | |
| Morpholine -CH₂-O- | Aliphatic region |
This is a representative table based on general principles for similar structures.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 2. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can provide valuable structural information. thermofisher.comhuji.ac.il The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated compounds. thermofisher.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the pyridine and morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for example, confirming the attachment of the morpholine ring to the pyridine core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. lcms.cz This method is well-suited for the analysis of this compound and its derivatives in complex mixtures.
In an LC-MS/MS experiment, the sample is first separated by LC, and then the eluted compounds are ionized and analyzed by the mass spectrometer. The initial mass analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound.
Subsequent fragmentation of the molecular ion in the collision cell of the mass spectrometer (MS/MS) generates a characteristic fragmentation pattern. chemguide.co.uk The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways could include:
Loss of the morpholine ring: A common fragmentation pathway for morpholine-containing compounds is the cleavage of the bond connecting the morpholine nitrogen to the pyridine ring. unibas.itresearchgate.net
Fragmentation of the pyridine ring: The substituted pyridine ring can also undergo characteristic fragmentation, providing further structural confirmation.
Loss of small neutral molecules: The loss of small molecules such as HCN or HF could also be observed.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - C₄H₈NO]⁺ | Morpholine radical |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia |
| [M+H]⁺ | [M+H - HF]⁺ | Hydrogen Fluoride (B91410) |
This is a representative table of potential fragmentation patterns based on general principles for similar structures.
The high resolution and accuracy of modern mass spectrometers, such as Orbitrap-based systems, allow for the confident identification of analytes in complex matrices. lcms.cz
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z) measurement, typically with sub-ppm mass accuracy. nih.gov For this compound, with a molecular formula of C₉H₁₂FN₃O, HRMS can unequivocally verify its composition.
In a typical analysis using electrospray ionization (ESI), the compound would be expected to be observed as a protonated molecular ion, [M+H]⁺. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.govthermofisher.com
Beyond confirming the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) experiments can reveal structural information through characteristic fragmentation patterns. wikipedia.org For this compound, likely fragmentation pathways would involve the cleavage of the morpholine ring or the bond connecting it to the pyridine core, providing further confidence in the structural assignment. researchgate.netlibretexts.orgchemguide.co.uk
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₃FN₃O⁺ | 198.10374 |
| [M-C₄H₈NO]⁺ | C₅H₅FN₂⁺ | 126.04623 |
| [M-C₂H₄O]⁺ | C₇H₉FN₃⁺ | 154.07787 |
Note: The fragmentation data is predictive and based on common fragmentation pathways for similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). vscht.czlibretexts.org The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key structural features.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |
| Aromatic Pyridine | C-H Stretch | 3100 - 3000 |
| Aliphatic Morpholine | C-H Stretch | 3000 - 2850 |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |
| Fluoroaromatic | C-F Stretch | 1250 - 1150 |
| Morpholine Ether | C-O-C Stretch | 1150 - 1085 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the separation of compounds from mixtures and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the predominant methods used in the pharmaceutical industry for this purpose. helixchrom.comwaters.com
HPLC is a robust and widely used technique for the analysis of pyridine derivatives. helixchrom.comshimadzu.com A reversed-phase HPLC method would be most suitable for this compound. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For a basic compound like this, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com To ensure good peak shape and reproducible retention times, a buffer or an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the basic nitrogen atoms. nih.gov Detection is commonly achieved using a UV detector, as the substituted pyridine ring is a strong chromophore. sielc.com
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
UPLC represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. waters.comlcms.cz The principles of separation remain the same as in HPLC, but the increased efficiency allows for more complex mixtures to be resolved or for purity to be assessed with higher confidence in a fraction of the time. waters.comunizar.es
UPLC systems operate at higher backpressures and are optimized for minimal band broadening. A UPLC method for this compound would employ similar mobile phase compositions as an HPLC method but with a much steeper gradient and a higher flow rate, leading to run times of just a few minutes. waters.com The coupling of UPLC with mass spectrometry (UPLC-MS) is particularly powerful, providing purity data and mass confirmation simultaneously. nih.gov
Table 4: Representative UPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 260 nm / MS detection |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound, primarily carbon (C), hydrogen (H), and nitrogen (N). velp.comeltra.com The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula.
This method serves as a crucial check for the empirical formula and is a key indicator of the purity of a synthesized compound. For a sample to be considered pure, the experimental values for C, H, and N must typically be within ±0.4% of the calculated theoretical values. wikipedia.org For this compound (C₉H₁₂FN₃O), the theoretical elemental composition can be precisely calculated.
Table 5: Theoretical Elemental Composition of this compound (C₉H₁₂FN₃O)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 108.099 | 54.81% |
| Hydrogen | H | 1.008 | 12.096 | 6.13% |
| Fluorine | F | 18.998 | 18.998 | 9.64% |
| Nitrogen | N | 14.007 | 42.021 | 21.31% |
| Oxygen | O | 15.999 | 15.999 | 8.11% |
| Total | 197.213 | 100.00% |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Morpholinopyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry.
A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. For 2-Fluoro-5-morpholinopyridin-3-amine, this would involve:
Geometry Optimization: Calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, structure of the molecule. This would reveal the spatial relationship between the fluorinated pyridine (B92270) ring and the morpholine (B109124) substituent.
Conformational Analysis: The morpholine ring is known for its flexible "chair" and "boat" conformations. A thorough analysis would explore the energetic landscape of these different conformers and their rotational isomers (rotamers) arising from the bond connecting the morpholine nitrogen to the pyridine ring. This would identify the global minimum energy conformation and the relative energies of other stable conformers.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-F Bond Length (Å) | 1.35 |
| C-N (Pyridine-Amine) Bond Length (Å) | 1.38 |
| C-N (Pyridine-Morpholine) Bond Length (Å) | 1.40 |
| C-N-C (Pyridine Ring) Bond Angle (°) | 117 |
| C-C-N (Pyridine Ring) Bond Angle (°) | 123 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for the specific compound.
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and spectroscopic properties.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density would show the regions of high and low electron concentration. The molecular electrostatic potential (MEP) map would visualize the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to how the molecule might interact with other reagents.
Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structural validation.
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would predict the frequencies of the vibrational modes of the molecule. This would help in identifying the characteristic stretching and bending frequencies for functional groups like the N-H bonds of the amine, the C-F bond, and the C-O-C bonds of the morpholine ring.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. Comparing the predicted shifts with experimental data would provide strong evidence for the proposed molecular structure.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to explore the potential chemical reactions involving this compound, providing insights into reaction pathways and feasibility.
For a proposed reaction, identifying the transition state—the highest energy point along the reaction coordinate—is crucial.
Transition State Searching: Algorithms would be employed to locate the geometry of the transition state connecting reactants to products.
Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, would be calculated. A lower activation energy suggests a faster reaction rate.
By mapping the entire energy profile of a reaction, from reactants through transition states to products, a detailed understanding of the mechanism can be achieved. This would involve calculating the energies of any intermediates and transition states, providing a complete picture of the reaction's progress. For example, the mechanism of a potential electrophilic aromatic substitution on the pyridine ring could be mapped to determine the most likely site of reaction.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic and detailed view of the physical movements of atoms and molecules over time. rsc.orgsemanticscholar.org For this compound, these simulations are crucial for understanding its conformational flexibility and its interaction with biological targets, such as proteins. By simulating the compound within a biologically relevant environment, researchers can observe how it binds to a target and the stability of the resulting complex.
The process of an MD simulation for this compound would typically involve placing it in a solvated system, often with a target protein, and calculating the trajectory of the atoms over a period of time. The analysis of this trajectory can reveal critical information, including the key amino acid residues that form lasting interactions with the compound, the role of surrounding water molecules in the binding process, and any conformational changes that occur in the protein upon binding. For instance, a simulation could demonstrate that the morpholine ring of the compound settles into a specific hydrophobic pocket of the target protein, while the amino group forms stable hydrogen bonds.
Table 1: Illustrative Parameters for Molecular Dynamics Simulation
| Parameter | Example Value |
| Simulation Software | AMBER, GROMACS, or NAMD |
| Force Field | CHARMM36m for protein, CGenFF for ligand |
| Solvent Model | TIP3P Water |
| System Temperature | 310 K |
| System Pressure | 1 atm |
| Simulation Duration | 100 ns |
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound affects its biological activity. nih.govresearchgate.netnih.gov Computational SAR modeling provides a rapid and cost-effective means to predict the activity of new compounds and to understand the structural features essential for their function.
Molecular docking is a computational method used to predict the binding orientation of a small molecule, such as this compound, to its macromolecular target. mdpi.comdergipark.org.tr This technique is instrumental in predicting the binding affinity and the specific interactions that stabilize the ligand-protein complex. The docking process involves generating a multitude of possible binding poses and then using a scoring function to rank them.
A molecular docking study of this compound could reveal, for example, that the fluorine atom participates in a crucial hydrogen bond or a halogen bond with a specific residue in the active site, thereby enhancing its binding affinity. The results from such studies are pivotal for designing derivatives with improved potency.
Table 2: Representative Molecular Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | -9.2 | Hydrogen bond with SER-12, Pi-cation interaction with LYS-45 |
| Analog A (non-fluorinated) | -8.5 | Pi-cation interaction with LYS-45 |
| Analog B (morpholine replaced with piperidine) | -8.8 | Hydrogen bond with SER-12 |
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemrevlett.comchemrevlett.com For a set of analogs of this compound, a QSAR model can be developed to predict the activity of newly designed compounds, thus prioritizing synthetic efforts.
The creation of a QSAR model involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find the best correlation with the observed biological activity. A robust QSAR model can be a powerful predictive tool in the lead optimization phase of drug discovery. For instance, a QSAR study on aminopyridine derivatives might highlight the importance of specific electronic properties for their inhibitory activity against a particular enzyme. nih.gov
Table 3: Example of a QSAR Model Equation and its Statistical Quality
| QSAR Model Equation | Statistical Parameters |
| pIC50 = 0.5 * LogP - 0.02 * MW + 0.1 * HBD + 5.0 | R²: 0.89, Q²: 0.75 |
(Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors. R² is the coefficient of determination, and Q² is the cross-validated R².)
Role As a Synthetic Precursor and Scaffold in Advanced Organic Synthesis
Precursor for Pyrimidine-Based Chemical Entities
The architectural motif of 2-fluoro-5-morpholinopyridin-3-amine lends itself to the construction of various pyrimidine-based compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. gsconlinepress.com The presence of an amino group at the 3-position and a fluoro substituent at the 2-position of the pyridine (B92270) ring allows for versatile reactivity in cyclization reactions to form the pyrimidine (B1678525) core.
The synthesis of fluorinated pyrimidines is a key area of research, as the incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates. nih.gov Methodologies for constructing fluorinated pyrimidines often involve the cyclocondensation of a fluorinated precursor with amidine hydrochlorides. nih.gov In a similar vein, this compound can theoretically serve as a fluorinated building block for the synthesis of novel pyrimidine derivatives.
Research into related 2-aminopyrimidine (B69317) structures has demonstrated that they can be selectively fluorinated to produce 5-fluoro-2-aminopyrimidine derivatives. rsc.org This highlights the general utility of fluorinated aminopyridines in generating pyrimidine scaffolds. The morpholine (B109124) substituent in this compound can further influence the physicochemical properties and biological activity of the resulting pyrimidine-based molecules. nih.gov
Scaffold for Novel Heterocyclic Compounds
The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of a variety of novel heterocyclic compounds. Heterocyclic structures are fundamental components of many pharmaceuticals and agrochemicals. mdpi.com The combination of a pyridine ring, a morpholine moiety, and strategically placed functional groups (fluoro and amino) provides multiple reaction sites for further chemical transformations.
The amino group can participate in cyclization reactions to form fused heterocyclic systems, while the fluorine atom can be displaced by nucleophiles to introduce further complexity. The pyridine nitrogen also offers a site for N-alkylation or oxidation. This versatility allows for the generation of diverse chemical libraries based on this core structure, which can then be screened for various biological activities.
The development of new synthetic methodologies, such as multi-component reactions, has expanded the possibilities for creating complex heterocyclic structures from relatively simple starting materials. mdpi.com The structural features of this compound make it a suitable candidate for such reactions, enabling the efficient construction of novel polyheterocyclic systems.
Intermediate in the Synthesis of Complex Fluorinated Molecules
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate their biological properties. mdpi.com this compound serves as a key intermediate in the synthesis of more complex fluorinated molecules by providing a pre-fluorinated building block. This approach avoids the often harsh and non-selective conditions required for direct fluorination at later stages of a synthetic sequence.
The synthesis of complex fluorinated molecules often relies on the availability of versatile fluorinated starting materials. nih.govnih.gov The presence of the reactive amino group on the this compound scaffold allows for a range of chemical modifications, such as amide bond formation, diazotization, and subsequent displacement reactions, to build larger and more intricate molecular architectures. google.com
Enzymatic and chemoenzymatic methods are also emerging as powerful tools for the synthesis of complex fluorinated compounds, offering high selectivity under mild conditions. nih.govnih.gov While specific examples involving this compound are not detailed in the provided search results, its structural motifs are amenable to such biocatalytic transformations.
Application in the Construction of Multifunctional Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govnih.gov The properties of MOFs can be tuned by judicious selection of the metal ions and organic linkers. The incorporation of fluorine into the organic linkers can enhance the hydrophobicity and stability of the resulting MOFs. nih.gov
The presence of the fluorine atom and the morpholine group could impart desirable properties to the resulting MOF, such as selective gas adsorption or catalytic activity. The development of functionalized MOFs is an active area of research, and the use of versatile building blocks like this compound could lead to the creation of novel materials with tailored properties.
Structure Activity Relationship Sar Studies of 2 Fluoro 5 Morpholinopyridin 3 Amine Derivatives
Systematic Substituent Effects on the Pyridine (B92270) Ring
The pyridine ring of 2-Fluoro-5-morpholinopyridin-3-amine offers several positions for substitution, namely at the C4 and C6 positions. The electronic and steric properties of substituents at these positions would be expected to significantly influence the compound's chemical properties and reactivity.
The reactivity of the fluorine atom at the C2 position, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), would also be sensitive to the nature of other substituents on the ring. EWGs would generally enhance the rate of SNAr reactions, while EDGs would be expected to decrease it.
Without specific experimental data for this compound derivatives, a data table illustrating these effects cannot be constructed.
Modifications of the Morpholine (B109124) Heterocycle and their Impact on Chemical Properties
The morpholine moiety is a common feature in many biologically active compounds, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. Modifications to the morpholine ring of this compound could involve the introduction of substituents at the C2, C3, C5, or C6 positions of the morpholine ring itself.
Such substitutions would primarily impact the steric bulk and lipophilicity of the molecule. For example, the addition of methyl or other alkyl groups would increase lipophilicity and could introduce stereochemical considerations. The introduction of polar groups, such as a hydroxyl group, would be expected to increase hydrophilicity.
The conformation of the morpholine ring, which typically exists in a chair conformation, could also be influenced by substitution, potentially affecting how the molecule interacts with biological targets.
A detailed analysis of how these modifications affect chemical properties would require experimental data that is not currently available.
Functionalization at the Amine Position and its Influence on Reactivity
The primary amine at the C3 position is a key functional group that can be readily modified. Acylation, alkylation, or sulfonylation of this amine would produce a range of amide, secondary/tertiary amine, or sulfonamide derivatives, respectively.
These modifications would have a profound impact on the compound's properties:
Basicity: Acylation or sulfonylation would significantly decrease the basicity of the nitrogen atom.
Hydrogen Bonding: The primary amine is a hydrogen bond donor. Acylation to a secondary amide would retain one hydrogen bond donor, while alkylation to a tertiary amine would eliminate this capability.
Steric Hindrance: The introduction of bulky groups at the amine position could sterically hinder reactions at adjacent positions on the pyridine ring.
Reactivity: The nucleophilicity of the amine would be altered, affecting its participation in further chemical transformations.
Specific data on the influence of these functionalizations on the reactivity of this compound is not available in the reviewed literature.
Positional Isomerism and its Implications for Chemical Behavior
Positional isomerism in this context could refer to several variations, including:
Position of the Fluoro Group: Moving the fluorine atom from the C2 position to other positions on the pyridine ring (e.g., C4, C6) would dramatically alter the molecule's electronic properties and reactivity. A fluorine atom at C2 has a strong inductive effect on the adjacent C3-amine and the pyridine nitrogen.
Position of the Amine Group: The location of the amine group is critical to its chemical environment and reactivity.
A comparative analysis of the chemical behavior of these isomers would necessitate their synthesis and experimental characterization, for which there is no available data.
Future Research Directions and Emerging Paradigms for 2 Fluoro 5 Morpholinopyridin 3 Amine
Development of Sustainable and Environmentally Benign Synthetic Protocols
Future research will likely focus on developing greener synthetic routes to 2-Fluoro-5-morpholinopyridin-3-amine, moving away from traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, will guide these efforts.
Key areas of investigation will include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process.
Biocatalysis: The use of enzymes to catalyze specific synthetic transformations is a rapidly growing area of green chemistry. Future work could explore the use of engineered enzymes for the selective amination or fluorination of a pyridine (B92270) substrate, offering a highly specific and environmentally friendly synthetic route.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Functionalization | Reduced step count, high atom economy | Catalyst development, regioselectivity control |
| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design, optimization of reaction parameters |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |
Exploration of Novel Reactivity via Photocatalysis and Electrochemistry
Photocatalysis and electrochemistry offer unique opportunities to access novel reactivity patterns for this compound that are not achievable through traditional thermal methods. These techniques can enable the formation of highly reactive intermediates under mild conditions.
Future research in this area could involve:
Photoredox-Catalyzed Reactions: The amine group of this compound could be a handle for photoredox-catalyzed reactions. For example, it could undergo single-electron oxidation to form a nitrogen-centered radical, which could then participate in a variety of coupling reactions to form new C-N or N-N bonds.
Electrochemical Synthesis: Electrochemical methods can be used for both the synthesis and functionalization of heterocyclic compounds. nih.gov Anodic oxidation could be explored to functionalize the pyridine ring, while cathodic reduction could be used to modify the substituents. Flow electrochemistry, in particular, presents a safe and efficient tool for performing fluorination reactions. nih.gov
| Method | Potential Transformation | Anticipated Outcome |
| Photocatalysis | Generation of nitrogen-centered radicals | Formation of novel C-N or N-N bonds |
| Electrochemistry | Anodic oxidation/cathodic reduction | Functionalization of the pyridine core or substituents |
Integration with Machine Learning for Accelerated Discovery
Machine learning and artificial intelligence are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules. For this compound, these computational tools can be applied in several ways:
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, reactivity, and biological activity of virtual analogues of this compound. This can help to prioritize the synthesis of the most promising compounds.
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying more sustainable or cost-effective pathways.
De Novo Design: Generative models can be used to design novel molecules with desired properties based on the this compound scaffold. This approach can expand the accessible chemical space and lead to the discovery of compounds with improved performance for specific applications.
Design of Next-Generation Analogues for Specific Chemical Applications
The chemical structure of this compound provides a versatile platform for the design of next-generation analogues with tailored properties for specific applications.
Potential design strategies include:
Modification of the Morpholine (B109124) Ring: The morpholine ring can be replaced with other saturated heterocycles, such as piperidine (B6355638) or thiomorpholine, to fine-tune the compound's solubility, lipophilicity, and metabolic stability.
Functionalization of the Amine Group: The primary amine group can be derivatized to introduce new functional groups, such as amides, sulfonamides, or ureas. This can be used to modulate the compound's electronic properties and create new interaction points for binding to biological targets or materials.
Introduction of Additional Substituents: The remaining positions on the pyridine ring can be substituted with a variety of functional groups to further explore the structure-activity relationship and optimize the compound's properties for a given application.
| Analogue Series | Modification Site | Potential Application |
| Series A | Morpholine Ring | Probing steric and electronic effects |
| Series B | Amine Group | Modulating hydrogen bonding capacity |
| Series C | Pyridine Core | Fine-tuning physicochemical properties |
Q & A
Basic: What are the standard synthetic routes for preparing 2-fluoro-5-morpholinopyridin-3-amine, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves hydrogenation of nitro intermediates. For example, 2-fluoro-5-nitropyridin-3-amine can be reduced using hydrogen gas (1–3 atm) with a palladium-on-carbon (Pd/C) catalyst in methanol at 25–40°C, achieving yields >90% . To optimize yields, maintain strict control over reaction temperature and catalyst loading (5–10 wt%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Alternative methods include using morpholine as a nucleophile in SNAr reactions at the 5-position of fluoropyridine precursors under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., ³J₃-F for C-2 fluorine interactions) and morpholine ring protons (δ 3.6–3.8 ppm, multiplet) .
- LC-MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 226.1 (calculated for C₉H₁₁FN₃O) and fragmentation patterns (e.g., loss of morpholine, m/z 141) .
- FT-IR : Identify N-H stretches (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced: How does fluorine substitution at the 2-position influence the regioselectivity of cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine at C-2 directs electrophilic substitution to the C-4 position due to meta-directing effects. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. For Buchwald-Hartwig aminations, employ Xantphos/Pd₂(dba)₃ (2 mol%) with morpholine derivatives, achieving >80% regioselectivity . Computational DFT studies (B3LYP/6-31G*) can predict activation barriers for competing pathways .
Advanced: What fluorometric methods are suitable for quantifying trace amounts of this compound in biological matrices?
Methodological Answer:
Derivatize primary amines with fluorescamine (0.1 mM in acetone) in borate buffer (pH 9.0). Detect fluorescence at λₑₓ 390 nm/λₑₘ 475 nm with a LOD of 0.1 µM . Validate using LC-MS/MS in MRM mode (transition m/z 226 → 141) with a C18 column (ACN/H₂O + 0.1% formic acid) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for powder handling .
- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent moisture absorption and decomposition .
- Spills : Neutralize with 10% citric acid solution and adsorb with vermiculite .
Advanced: How can researchers resolve contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers)?
Methodological Answer:
Perform shake-flask experiments: Saturate solutions in DMSO, PBS (pH 7.4), and EtOH at 25°C for 24 hr. Centrifuge (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λₘₐₓ 265 nm). Compare with computational predictions (e.g., ALOGPS 3.0 for log P = 1.2 ± 0.3) . Note that DMSO may artificially enhance solubility due to H-bonding with morpholine .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP). Parameterize fluorine’s electrostatic contributions with AM1-BCC charges .
- MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field) to assess binding stability (RMSD < 2.0 Å) .
- QSAR : Train models on pyridine derivatives with IC₅₀ data (e.g., CoMFA, q² > 0.5) to prioritize synthetic targets .
Advanced: How can researchers validate the compound’s stability under catalytic hydrogenation conditions?
Methodological Answer:
Monitor reaction progress via TLC (Rf 0.3 in EtOAc/hexane 1:1) and GC-MS. If over-reduction occurs (e.g., morpholine ring opening), switch to milder catalysts (e.g., PtO₂ instead of Pd/C) or lower H₂ pressure (1 atm). Post-reaction, confirm stability via ¹⁹F NMR (δ –120 ppm for C-F integrity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
